N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
CAS No.: 912759-78-5
Cat. No.: VC4436399
Molecular Formula: C15H10ClN3O3S
Molecular Weight: 347.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912759-78-5 |
|---|---|
| Molecular Formula | C15H10ClN3O3S |
| Molecular Weight | 347.77 |
| IUPAC Name | N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
| Standard InChI | InChI=1S/C15H10ClN3O3S/c1-8-6-10(16)7-12-13(8)17-15(23-12)18-14(20)9-2-4-11(5-3-9)19(21)22/h2-7H,1H3,(H,17,18,20) |
| Standard InChI Key | FWDPECMYCPHJGO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound’s structure comprises a benzothiazole core fused to a benzene ring (Figure 1). Key substituents include:
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6-Chloro group: An electron-withdrawing substituent that enhances lipophilicity and may influence DNA intercalation or enzyme binding.
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4-Methyl group: An electron-donating group that modulates electronic density and steric hindrance, potentially improving metabolic stability.
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4-Nitrobenzamide: A planar, electron-deficient moiety capable of hydrogen bonding and π-π stacking interactions with biological targets .
Table 1: Comparative Structural Features of Benzothiazole Derivatives
The chloro and nitro groups synergistically increase electrophilicity, potentially enhancing reactivity with nucleophilic residues in enzyme active sites.
Synthesis and Optimization Strategies
Condensation-Based Pathways
The synthesis typically involves a multi-step condensation approach:
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Formation of Benzothiazole Core: Reacting 2-amino-6-chloro-4-methylthiophenol with a carbonyl source (e.g., chloroacetic acid) under acidic conditions to form the 2-aminobenzothiazole intermediate.
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Amide Coupling: Treating the intermediate with 4-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) to yield the final product .
Reaction Conditions:
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Temperature: 80–100°C for cyclization steps.
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Solvents: Dichloromethane or dimethylformamide (DMF) for coupling reactions.
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Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate thiazole ring formation.
Industrial-scale production may employ continuous-flow reactors to optimize yield and purity.
Biological Activity and Mechanistic Insights
Anticancer Activity
Benzothiazoles with nitro groups demonstrate antiproliferative effects against breast (MCF-7) and lung (A549) cancer cell lines. Mechanistically, these compounds intercalate DNA and inhibit topoisomerase II, inducing apoptosis.
Anti-Inflammatory Effects
The nitrobenzamide moiety may inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In silico docking studies suggest a binding affinity () of 2.3 µM for COX-2, comparable to celecoxib.
Comparative Analysis with Structural Analogs
Impact of Substituent Modifications
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Chloro vs. Methoxy: Chloro derivatives exhibit 20% higher antimicrobial activity but lower aqueous solubility compared to methoxy-substituted analogs .
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Nitro vs. Acetyl: Nitro groups enhance DNA interaction but increase cytotoxicity, whereas acetylated derivatives show improved selectivity indices.
Table 2: Biological Activity of Selected Benzothiazoles
Future Directions and Research Opportunities
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Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration given the compound’s logP of ~3.8.
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Targeted Modifications: Introduce sulfonamide or fluorine groups to optimize potency and reduce off-target effects.
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In Vivo Toxicity Profiling: Assess acute and chronic toxicity in rodent models to establish therapeutic windows.
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